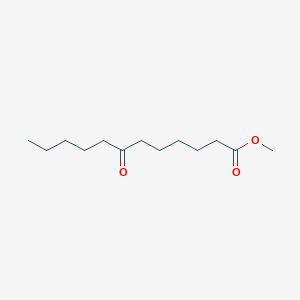Methyl 7-oxododecanoate
CAS No.: 54527-02-5
Cat. No.: VC18686801
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54527-02-5 |
|---|---|
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | methyl 7-oxododecanoate |
| Standard InChI | InChI=1S/C13H24O3/c1-3-4-6-9-12(14)10-7-5-8-11-13(15)16-2/h3-11H2,1-2H3 |
| Standard InChI Key | WIPGTJBBLDTTTQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)CCCCCC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 7-oxododecanoate belongs to the class of oxo fatty acid esters, with the systematic IUPAC name methyl 7-oxododecanoate. Its molecular structure comprises:
-
A 12-carbon aliphatic chain with a ketone moiety at C7.
-
A methyl ester group at the C1 position, derived from esterification of the parent 7-oxododecanoic acid.
The compound’s molecular formula (C₁₃H₂₄O₃) corresponds to a molecular weight of 228.33 g/mol, calculated from its constituent atoms. The ketone group introduces polarity, while the long hydrocarbon chain contributes to hydrophobic interactions, making it amphiphilic.
Spectral and Physical Properties
While direct experimental data for methyl 7-oxododecanoate is limited, inferences can be drawn from structurally analogous compounds:
-
Density: Estimated at 0.95–0.98 g/cm³, based on comparisons with 7-oxododecanoic acid (0.981 g/cm³) .
-
Boiling Point: Projected to exceed 300°C, aligning with trends observed in methyl esters of similar chain lengths (e.g., methyl 7-oxooctanoate: 172.22 g/mol) .
-
Solubility: Likely soluble in organic solvents like dichloromethane and ethyl acetate but insoluble in water due to the nonpolar hydrocarbon chain.
Synthetic Pathways and Optimization
Primary Synthesis Routes
Methyl 7-oxododecanoate is synthesized through two principal methods:
Oxidation of Methyl 7-Hydroxydodecanoate
Controlled oxidation of the alcohol precursor using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent selectively converts the hydroxyl group at C7 to a ketone. This method offers moderate yields (~60–70%) but requires careful temperature control to prevent over-oxidation.
Esterification of 7-Oxododecanoic Acid
The carboxylic acid precursor undergoes Fischer esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This route achieves higher yields (~85%) but necessitates purification to remove residual acid.
Enzymatic Approaches
Recent studies explore lipase-catalyzed transesterification as a green chemistry alternative, though scalability remains a challenge.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Alcohol Oxidation | 60–70 | High | Moderate |
| Fischer Esterification | 85 | Medium | High |
| Enzymatic | 50–60 | High | Low |
Applications in Industrial and Academic Contexts
Organic Synthesis
Methyl 7-oxododecanoate serves as a versatile intermediate:
-
Knoevenagel Condensation: The ketone group reacts with active methylene compounds to form α,β-unsaturated esters, useful in polymer chemistry.
-
Reduction Reactions: Selective reduction of the ketone yields secondary alcohols for surfactant production.
Medicinal Chemistry
Preliminary studies suggest the compound modulates enzyme activity in lipid metabolism pathways, though mechanistic details remain under investigation. Its amphiphilic nature also makes it a candidate for drug delivery systems.
Materials Science
Incorporation into lipid bilayers and micelles demonstrates potential for nanotechnology applications, particularly in self-assembling nanostructures.
Comparative Analysis with Related Oxo Esters
| Compound | Chain Length | Ketone Position | Key Applications |
|---|---|---|---|
| Methyl 7-oxooctanoate | C8 | C7 | Fragrance synthesis |
| Methyl 7-oxooctadecanoate | C18 | C7 | Lubricant additives |
| Methyl 7-oxododecanoate | C12 | C7 | Drug delivery systems |
Shorter chains (C8) enhance volatility for fragrance use, while longer chains (C18) improve lubricity . The C12 chain of methyl 7-oxododecanoate balances solubility and stability for biomedical applications.
Future Directions and Research Gaps
Synthetic Chemistry
-
Develop catalytic asymmetric methods to access enantiomerically pure forms.
-
Optimize enzymatic routes for industrial-scale production.
Biological Studies
-
Investigate interactions with G-protein-coupled receptors involved in lipid signaling.
-
Assess chronic toxicity and environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume